molecular formula C9H10N4O B14647273 Carbamic azide, (2-phenylethyl)- CAS No. 54614-92-5

Carbamic azide, (2-phenylethyl)-

Cat. No.: B14647273
CAS No.: 54614-92-5
M. Wt: 190.20 g/mol
InChI Key: GNGXBCBDOAFKHW-UHFFFAOYSA-N
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Description

Carbamic azide, (2-phenylethyl)-, is an organic compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. The compound has a unique structure that includes an azide group attached to a carbamate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic azide, (2-phenylethyl)-, can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with phosgene to form the corresponding carbamoyl chloride, which is then treated with sodium azide to yield the desired carbamic azide . Another method involves the Curtius rearrangement, where an acyl azide is thermally decomposed to form an isocyanate, which can then react with an alcohol to produce the carbamate .

Industrial Production Methods

Industrial production of carbamic azides often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic azide, (2-phenylethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Alkyl azides

    Reduction: Primary amines

    Rearrangement: Isocyanates, which can further form carbamates or amines

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate with similar reactivity but different applications.

    Methyl carbamate: Another simple carbamate used in different industrial applications.

    Phenyl carbamate: Similar structure but with a phenyl group instead of a 2-phenylethyl group.

Uniqueness

Carbamic azide, (2-phenylethyl)-, is unique due to its azide group, which provides additional reactivity and versatility in organic synthesis. Its ability to undergo rearrangement to form isocyanates sets it apart from simpler carbamates, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

54614-92-5

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

1-diazo-3-(2-phenylethyl)urea

InChI

InChI=1S/C9H10N4O/c10-13-12-9(14)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)

InChI Key

GNGXBCBDOAFKHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)N=[N+]=[N-]

Origin of Product

United States

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